
N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride
概要
説明
N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride: is a chemical compound with the molecular formula C15H24ClN. It is a derivative of cyclohexylmethanamine, where the nitrogen atom is substituted with two methyl groups and a phenyl group is attached to the cyclohexyl ring. This compound is often used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexylmethanamine with dimethylamine and a phenyl group donor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: N,N-dimethyl(1-phenylcyclohexyl)methanamine N-oxide.
Reduction: Cyclohexylmethanamine derivatives.
Substitution: Various substituted cyclohexylmethanamines depending on the nucleophile used.
科学的研究の応用
Chemistry: N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex amine structures.
Biology: In biological research, this compound is used to study the effects of amine derivatives on cellular processes and receptor interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Cyclohexylmethanamine: The parent compound without the dimethyl and phenyl substitutions.
N,N-dimethylphenethylamine: A related compound with a phenethyl group instead of a cyclohexyl group.
Uniqueness: N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and cyclohexyl groups enhances its stability and reactivity compared to simpler amines.
特性
分子式 |
C15H24ClN |
|---|---|
分子量 |
253.81 g/mol |
IUPAC名 |
N,N-dimethyl-1-(1-phenylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-16(2)13-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3;1H |
InChIキー |
VECQSYDTGJGEFK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1(CCCCC1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

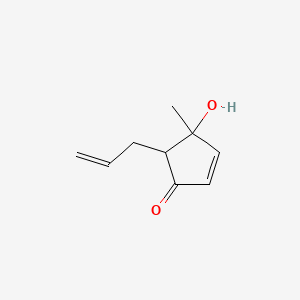
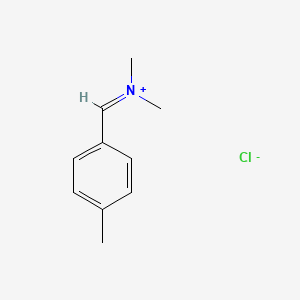

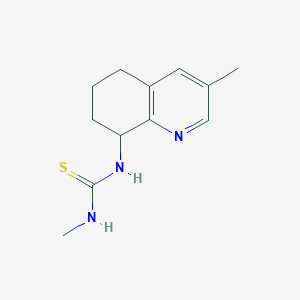
![4-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonic acid](/img/structure/B8624617.png)
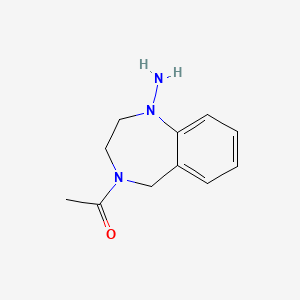
![1-ethyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8624627.png)
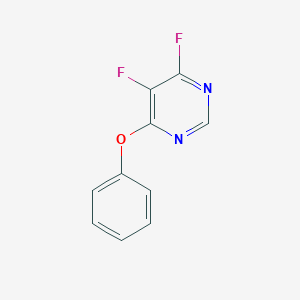
![N1-((1H-Benzo[d]imidazol-2-yl)methyl)ethane-1,2-diamine](/img/structure/B8624638.png)



![N-[(1S)-1-Cyano-2-phenylethyl]formamide](/img/structure/B8624674.png)
